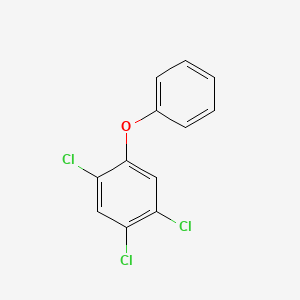
2,4,5-Trichlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of three chlorine atoms attached to a diphenyl ether structure. The molecular formula of this compound is C12H7Cl3O, and it has a molecular weight of 273.54 g/mol . This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,4,5-Trichlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the direct chlorination of diphenyl ether using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions .
Industrial production methods may involve the use of more advanced techniques to optimize yield and purity. For example, the Williamson ether synthesis can be employed, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method allows for the precise introduction of chlorine atoms at specific positions on the diphenyl ether structure.
Analyse Chemischer Reaktionen
2,4,5-Trichlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce various functionalized diphenyl ethers.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions. Researchers investigate its reactivity, stability, and degradation pathways.
Biology: Studies have explored the toxicological effects of this compound on living organisms. It is used to understand the impact of chlorinated compounds on biological systems and to develop methods for detecting and mitigating their presence in the environment.
Medicine: Research in medicine focuses on the potential health effects of exposure to this compound. It is studied for its role in endocrine disruption, carcinogenicity, and other adverse health outcomes.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. .
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorodiphenyl ether involves its interaction with cellular components and biochemical pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Upon binding to AhR, this compound can modulate the expression of genes related to xenobiotic metabolism, cell proliferation, and immune response .
Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is clear that this compound can have significant biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers (PCDEs), which includes various congeners with different numbers and positions of chlorine atoms. Some similar compounds include:
2,4,4’-Trichlorodiphenyl ether: This compound has chlorine atoms at the 2, 4, and 4’ positions.
2,3,4-Trichlorodiphenyl ether: Chlorine atoms are located at the 2, 3, and 4 positions. This structural variation can influence its chemical behavior and toxicity.
2,4,6-Trichlorodiphenyl ether: Chlorination at the 2, 4, and 6 positions results in a compound with distinct properties compared to this compound.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which affects its chemical reactivity, environmental persistence, and biological activity. Understanding these differences is crucial for assessing the risks and benefits associated with each compound.
Eigenschaften
CAS-Nummer |
52322-80-2 |
|---|---|
Molekularformel |
C12H7Cl3O |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
UWKZWXCTDPYXHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


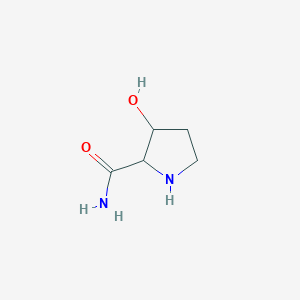
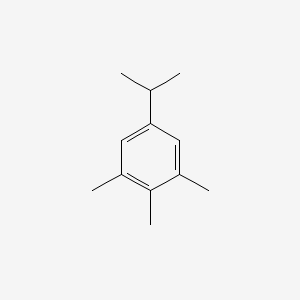
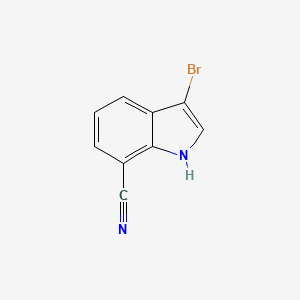
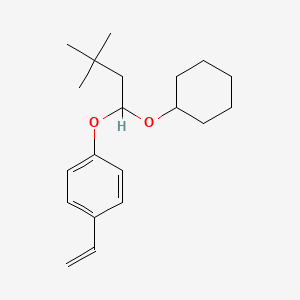

![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)

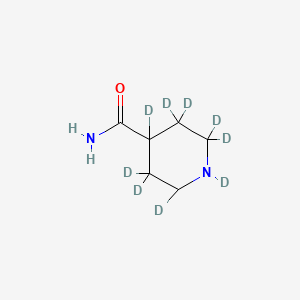
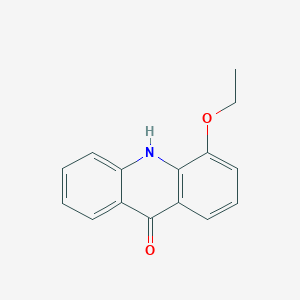
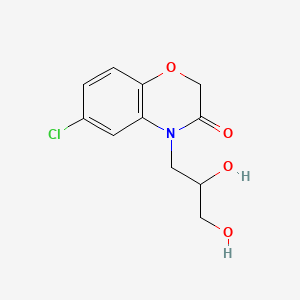
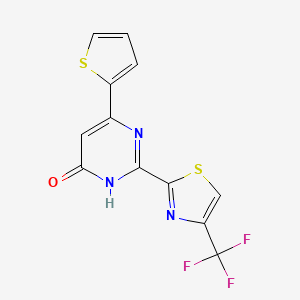
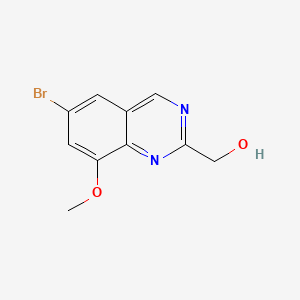
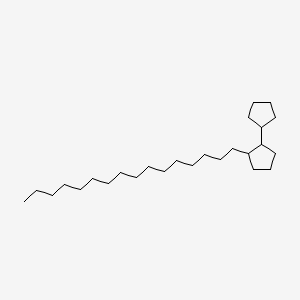
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
